Nootkatol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

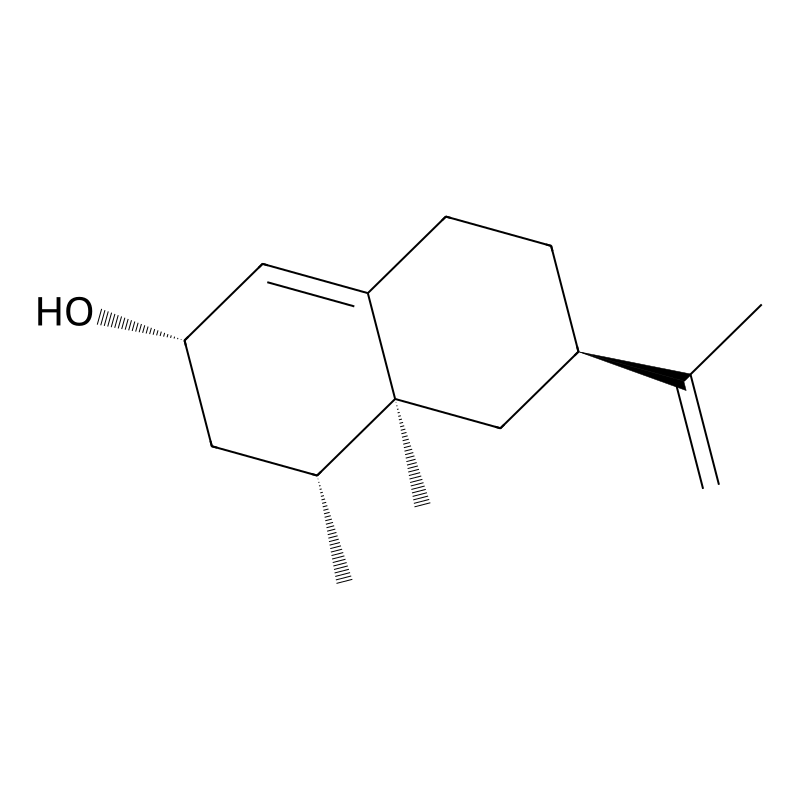

Beta-nootkatol is a 4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol with (2S,4R,4aS,6R) stereochemistry. It has a role as a plant metabolite.

Chemical Identity and Structural Features of Nootkatol

Chemical Profile of Nootkatol

The table below summarizes the core chemical and physical identity of nootkatol as established in scientific databases.

| Property Type | Details |

|---|---|

| IUPAC Name | 4,4a-dimethyl-6-(prop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol [1] |

| CAS Number | 53643-07-5 [1] |

| Molecular Formula | C₁₅H₂₄O [1] |

| Molecular Weight | 220.355 g/mol [1] |

| Natural Occurrence | Found in Alpinia oxyphylla, Brazilian cherry leaf, and orange fruit [1]. |

| Biosynthetic Role | Direct precursor to (+)-nootkatone, oxidized from (+)-valencene [2] [3]. |

Biosynthesis Pathway and Experimental Workflow

The primary context for this compound in recent scientific literature is within the complete biosynthetic pathway of (+)-nootkatone. The diagram below illustrates this pathway and a general experimental workflow for its study [2] [3].

Diagram of the nootkatone biosynthetic pathway and its experimental elucidation.

Analytical and Experimental Methods

While specific protocols for this compound are not detailed in the search results, the following general methodologies are applicable based on the broader context of nootkatone biosynthesis research [2] [3].

| Method Category | General Application | Key Steps |

|---|

| Microbial Biotransformation | Converting valencene to nootkatone via this compound. | 1. Cultivate organism (e.g., fungus, yeast). 2. Add precursor (+)-valencene. 3. Incubate and monitor reaction. 4. Extract and analyze products. | | Heterologous Pathway Reconstitution | Expressing plant enzymes in microbial hosts to produce this compound/nootkatone. | 1. Identify genes from plant transcriptome. 2. Clone genes into expression vectors. 3. Transform microbial host (e.g., S. cerevisiae). 4. Analyze metabolite production (HPLC, GC-MS). | | Metabolite Analysis | Detecting and quantifying this compound. | Techniques: GC-MS, HPLC. Process: Extract metabolites from culture, compare retention times and mass spectra against standards. |

Research Context and Future Directions

This compound itself is not the primary focus of recent pharmacological studies. Research emphasis lies on its end product, (+)-nootkatone, which shows significant bioactivity across multiple disease models according to recent pre-clinical studies [4] [5] [6].

- Neuroinflammation: Protects against LPS-induced neuroinflammation by modulating the NQO1/AMPK signaling pathway [4].

- Cancer: Inhibits proliferation and migration of glioblastoma cells by activating the ATF4-CHOP-CHAC1 pathway [6].

- Acute Lung Injury: Immunomodulates alveolar macrophages by inhibiting the STING/TBK1/IRF3 signaling pathway [5].

- Metabolic Disease: Ameliorates metabolic-associated fatty liver disease by regulating AMPK and MAPK signaling [7].

Future research on this compound could explore its potential as a standalone bioactive compound or a more stable prodrug. The established heterologous biosynthesis systems provide a foundation for sustainable production of both this compound and nootkatone for further investigation [2] [3].

References

- 1. This compound, 53643-07-5 [thegoodscentscompany.com]

- 2. Advances on (+)-nootkatone microbial biosynthesis and its ... [pmc.ncbi.nlm.nih.gov]

- 3. nootkatone biosynthesis from Alpinia oxyphylla [pubmed.ncbi.nlm.nih.gov]

- 4. NQO1 mediates the anti-inflammatory effects of nootkatone ... [pubmed.ncbi.nlm.nih.gov]

- 5. Nootkatone immunomodulates alveolar macrophage via ... [sciencedirect.com]

- 6. Nootkatone inhibits the progression of glioblastoma by ... [pmc.ncbi.nlm.nih.gov]

- 7. Nootkatone, a Sesquiterpene Ketone From Alpiniae ... [frontiersin.org]

Technical Review: Nootkatol in Citrus Plants - Sources, Biosynthesis, and Experimental Analysis

Introduction to Nootkatol and Its Significance in Citrus

β-Nootkatol is a key oxygenated sesquiterpenoid intermediate in the biosynthetic pathway leading to the valuable aroma compound (+)-nootkatone, which is responsible for the characteristic grapefruit aroma. While This compound itself is not typically accumulated in significant quantities in citrus plants, it plays an essential metabolic role as an intermediate in the conversion of valencene to nootkatone. This technical review comprehensively examines the natural occurrence of this compound in citrus plants, its biosynthetic pathway, and detailed experimental protocols for its detection, quantification, and bioproduction.

The chemical structure of this compound (C₁₅H₂₄O) features a bicyclic eremophilane skeleton with a hydroxyl group at the C2 position, classifying it as a sesquiterpene alcohol. Its molecular weight is 220.3505 g/mol [1]. While this compound possesses some inherent aromatic properties, its primary significance lies in its position as the immediate precursor to nootkatone, one of the most economically important flavor and fragrance compounds with an extremely low odor threshold of approximately 1 μg/L [2] [3].

Table: Basic Chemical Properties of β-Nootkatol

| Property | Specification |

|---|---|

| Chemical Formula | C₁₅H₂₄O |

| Molecular Weight | 220.3505 g/mol |

| IUPAC Name | Not specified in sources |

| Structural Class | Bicyclic sesquiterpene alcohol |

| Role in Biosynthesis | Intermediate in nootkatone production |

Natural Occurrence and Biosynthetic Pathway

Natural Sources in Citrus

This compound occurs naturally in trace amounts within various citrus species, primarily as a biosynthetic intermediate rather than an end product. The highest concentrations are found in:

- Grapefruit (Citrus × paradisi): Considered the primary natural source, though concentrations remain minimal

- Pummelo (Citrus grandis): Contains detectable levels of this compound

- Sweet orange (Citrus sinensis): Present as an intermediate in valencene metabolism

- Other citrus varieties: Including lemon and mandarin, typically in their peel oils [4] [5] [6]

The concentration in plants is inherently limited due to the efficient enzymatic conversion of this compound to nootkatone by endogenous dehydrogenase enzymes. This rapid metabolic turnover makes the isolation and quantification of this compound from natural plant sources particularly challenging, contributing to its characterization as a rare sesquiterpenoid in fresh plant materials [4].

Biosynthetic Pathway from Valencene

The biosynthesis of this compound in citrus plants occurs through a two-step oxidation process from its precursor valencene, a sesquiterpene hydrocarbon abundant in Valencia oranges. The pathway proceeds as follows:

- Initial hydroxylation: (+)-Valencene undergoes regioselective allylic hydroxylation at the C2 position to form this compound

- Secondary oxidation: this compound is further oxidized to form the ketone group of (+)-nootkatone

Research indicates that both steps can be catalyzed by multifunctional enzymes or through a sequential enzyme-mediated reaction. In citrus plants, cytochrome P450 monooxygenases are primarily responsible for the initial hydroxylation step, while dehydrogenases facilitate the subsequent oxidation [4].

The following diagram illustrates the complete biosynthetic pathway from valencene to nootkatone, highlighting this compound's central role as an intermediate:

Biosynthetic pathway from valencene to nootkatone via this compound intermediate

Experimental Protocols for this compound Production and Analysis

Microbial Biotransformation of Valencene to this compound

Microbial biotransformation represents the most efficient method for producing this compound in quantifiable amounts, as natural concentrations in plants are extremely low. The following protocol describes the biotransformation of valencene to this compound using engineered yeast strains:

Strain engineering: Transform Saccharomyces cerevisiae or Pichia pastoris with expression vectors containing:

Culture conditions:

- Medium: YPD or minimal selective medium with appropriate antibiotics

- Carbon source: 2% glucose for growth phase, followed by 0.5% galactose for induction

- Addition of valencene substrate: 1-2 g/L final concentration in dodecane (10% v/v) for in situ extraction

- Incubation: 28-30°C with shaking at 200-250 rpm for 48-96 hours [3]

Process optimization:

- Maintain microaerobic conditions to enhance P450 enzyme activity

- Use two-phase system with dodecane to capture products and reduce toxicity

- Monitor cell density (OD600) and product formation periodically [6]

The following workflow diagram illustrates the complete experimental process for microbial production and analysis of this compound:

Experimental workflow for microbial production and analysis of this compound

Analytical Methods for Detection and Quantification

Comprehensive analysis of this compound requires multiple analytical techniques to confirm both identity and purity:

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: HP-5MS or equivalent non-polar capillary column (30m × 0.25mm × 0.25μm)

- Temperature program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, final hold 5 min

- Injection: Splitless mode at 250°C

- Carrier gas: Helium at 1.0 mL/min constant flow

- Detection: EI mode at 70eV, mass range 40-500 m/z [7]

High-Speed Counter-Current Chromatography (HSCCC) for purification:

- Solvent system: n-hexane/methanol/water (5/4/1, v/v/v)

- Partition coefficient: Optimize for this compound (K ≈ 1.5-2.0)

- Separation: 290-310 min elution window under optimized conditions

- Recovery: Collect fractions and evaporate solvents under reduced pressure [7]

Nuclear Magnetic Resonance (NMR) for structural confirmation:

- Dissolve purified this compound in deuterated chloroform (CDCl₃)

- Record ¹H NMR spectrum at 400 MHz or higher

- Characteristic signals: δ 4.70-4.90 (olefinic protons), δ 3.80-4.20 (hydroxymethine proton) [7]

Data Summary and Production Yields

Comparative Production Across Biological Systems

Table: this compound Production Yields in Different Microbial Systems

| Production System | Maximum Reported Yield | Key Enzymes/Strategies | Reference |

|---|---|---|---|

| S. cerevisiae (engineered) | 9.66 mg/L nootkatone from this compound | HPO V482I/A484I + ATR1, with valencene feeding | [3] |

| P. pastoris (engineered) | 118 mg/L nootkatone from this compound | HPO V482I/A484I + endogenous ADH | [6] |

| Y. lipolytica (biotransformation) | 13.75% nootkatone in product mixture | Whole-cell biotransformation, HSCCC purification | [7] |

| In planta (citrus) | Trace amounts (not quantified) | Endogenous P450 enzymes | [4] |

Efficiency of Enzymatic Conversion

Table: Enzyme Efficiency in this compound Production and Conversion

| Enzyme Class | Specific Enzymes | Conversion Efficiency | Primary Products |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | HPO V482I/A484I, CYP71D51v2, CYP71AV8 | High this compound production, limited further oxidation | Predominantly β-nootkatol with minor nootkatone |

| Short-Chain Dehydrogenases (SDR) | ZSD1 (Z. zerumbet), ABA2 (C. sinensis) | Efficient this compound to nootkatone conversion | Primarily nootkatone |

| Lipoxygenase | ValOx (P. sapidus) | Direct conversion of valencene to nootkatone | Primarily nootkatone with minimal this compound accumulation |

Research Implications and Future Directions

The study of this compound extends beyond its role as a flavor intermediate, with significant implications for pharmaceutical and agrochemical applications. Recent research has revealed that nootkatone (synthesized via this compound) exhibits potent bioactivities:

- Insecticidal and acaricidal properties: Demonstrated efficacy against ticks (including Ixodes scapularis and Amblyomma americanum), mosquitoes, and other arthropods [2] [8]

- Therapeutic potential: Shown anti-inflammatory, neuroprotective, and AMPK-activating effects in preclinical studies [4] [5]

- Commercial development: EPA registration of nootkatone-based repellents in 2020 [2] [8]

Future research should focus on:

- Enzyme engineering to improve the efficiency and selectivity of the valencene-to-nootkatol conversion

- Pathway optimization in microbial hosts to minimize intermediate accumulation and maximize end-product yields

- Analytical advancements for more sensitive detection and quantification of this compound in complex matrices

- Sustainable production through metabolic engineering to reduce reliance on plant extraction [3] [6]

References

- 1. β- this compound [webbook.nist.gov]

- 2. Nootkatone [en.wikipedia.org]

- 3. Metabolic engineering Saccharomyces cerevisiae for de novo... [microbialcellfactories.biomedcentral.com]

- 4. Advances on (+)-nootkatone microbial biosynthesis and its ... [pmc.ncbi.nlm.nih.gov]

- 5. Nootkatone - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. nootkatone by metabolic engineering of Pichia pastoris [sciencedirect.com]

- 7. Separation and purification of nootkatone from fermentation ... [pmc.ncbi.nlm.nih.gov]

- 8. LYME SCI: What smells like citrus and protects you from ... [lymedisease.org]

nootkatol calcium channel inhibition mechanism

Experimental Protocols for Key Findings

For researchers seeking to replicate or build upon these findings, here is a summary of the core methodologies used in the key studies.

| Experimental Goal | Cell Lines / Models | Key Techniques | Critical Experimental Parameters |

|---|---|---|---|

| Channel Current Inhibition [1] | HEK293T cells transfected with hORAI1/STIM1 or hTRPV1 [1] | Whole-cell patch-clamp [1] | Voltage-clamp mode; hORAI1 current measured at -120 mV, hTRPV1 activated with 1 μM capsaicin and measured at -60 mV [1] |

| Inhibition of UV-Induced Photoaging | B16F10 mouse melanoma cells (melanin), HaCaT human keratinocytes (MMP-1) [1] | In vitro photoaging model; quantification of melanin and MMP-1 [1] | Cells irradiated with UV; nootkatol treatment (100 μM) reduced UV-induced melanin synthesis by 76.38% and MMP-1 production by 59.33% [1] |

| Anti-Proliferative Effect (Related Compound: Nootkatone) | Anti-CD3/CD28 activated T cells [2] | CFSE-based proliferation assay & flow cytometry [2] | 100 μM nootkatone significantly reduced T cell proliferation rate to 4.94%, compared to 28.27% in activated controls [2] |

Mechanism of Action and Signaling Pathways

This compound prevents photoaging by targeting two separate calcium-dependent pathways in different skin cells. The diagram below illustrates the unified mechanism by which this compound inhibits these calcium channels to prevent the key features of photoaging.

This compound inhibits ORAI1 and TRPV1 channels to prevent UV-induced photoaging.

Interpretation and Research Implications

The evidence positions this compound as a promising multi-target therapeutic candidate.

- Therapeutic Potential: Simultaneous inhibition of ORAI1 and TRPV1 is a novel strategy for preventing photoaging, addressing both pigmentation and wrinkle formation with a single agent [1].

- Broader Anti-inflammatory Effects: While this compound data is specific, the related compound nootkatone shows anti-inflammatory and anti-proliferative effects on T-cells [2], suggesting potential applications beyond dermatology, such as in autoimmune diseases.

- Safety Profile: Studies on nootkatone indicate that effective channel-inhibiting concentrations (30-100 μM) do not significantly affect cell viability [2], suggesting a potentially safe therapeutic window.

References

Comprehensive Technical Review: Synthesis of Nootkatol from Valencene for Research and Development

Introduction

Nootkatol (C₁₅H₂₄O) is a valuable intermediate eremophilane sesquiterpenoid primarily known for its role in the biosynthesis of (+)-nootkatone, a highly prized compound in the flavor and fragrance industry due to its characteristic grapefruit aroma. [1] This oxygenated sesquiterpene serves as a crucial precursor in both chemical and biological synthetic pathways, with its controlled synthesis representing a significant bottleneck in efficient nootkatone production. The structural complexity of this compound, featuring multiple chiral centers, presents substantial challenges for regioselective and stereoselective synthesis, particularly in achieving the specific hydroxylation pattern that characterizes this natural product. [2]

The industrial significance of this compound derives mainly from its position as an oxidation intermediate in the conversion of valencene to nootkatone, a transformation of considerable commercial interest. Current industrial production of nootkatone predominantly relies on chemical synthesis from valencene, often using strong oxidizing agents that raise environmental concerns and cannot be marketed as "natural" in many regulatory frameworks. [2] Within this context, this compound represents not only a key biochemical intermediate but also a strategic target for biosynthetic approaches that can meet the growing consumer demand for natural flavor compounds produced through sustainable processes. [3]

Chemical Synthesis Approaches

Manganese Dioxide Oxidation Method

The oxidation of valencene to this compound using manganese dioxide (MnO₂) represents one of the most established chemical methods for this transformation. This approach typically employs tert-butyl hydroperoxide (TBHP) as an oxidant in combination with manganese dioxide, often using dichloromethane (DCM) as the reaction solvent. The process involves the regioselective oxidation of valencene at the C2 position to yield β-nootkatol as the primary product, though the reaction typically produces a mixture of oxidation products that requires careful purification. [4]

The reaction mechanism proceeds through a radical intermediate, with manganese dioxide facilitating the abstraction of a hydrogen atom from the allylic position. This method demonstrates moderate efficiency but faces challenges in achieving high regioselectivity, as the reaction conditions can promote over-oxidation to nootkatone or the formation of isomeric byproducts. The use of TBHP, while effective, introduces safety concerns due to the instability of organic peroxides at elevated temperatures, requiring careful temperature control throughout the reaction. [4]

Detailed Experimental Protocol for Chemical Synthesis

Materials: (+)-Valencene (≥70% purity by GC), manganese dioxide (activated, ≥85%), tert-butyl hydroperoxide (TBHP, 70% aqueous solution), dichloromethane (anhydrous, ≥99.8%), sodium sulfate (anhydrous), silica gel (60-120 mesh for column chromatography). [4]

Procedure:

- Reaction Setup: Charge a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer with 100 mL of anhydrous dichloromethane. Add valencene (5.0 g, 24.6 mmol) and manganese dioxide (4.28 g, 49.2 mmol, 2.0 equiv) to the reaction vessel under inert atmosphere.

- Oxidation: Slowly add TBHP (3.15 mL, 24.6 mmol, 1.0 equiv) dropwise over 15 minutes while maintaining the reaction temperature at 25-30°C using a water bath. After complete addition, heat the reaction mixture to gentle reflux (40°C) with continuous stirring for 6-8 hours.

- Reaction Monitoring: Monitor reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (95:5) as the mobile phase. Visualize spots using vanillin-sulfuric acid spray reagent and heating (Rf valencene = 0.8; Rf this compound = 0.5; Rf nootkatone = 0.3).

- Workup: Cool the reaction mixture to room temperature and filter through a Celite pad to remove manganese residues. Wash the filter cake with additional dichloromethane (3 × 20 mL). Combine the filtrate and washings, then transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 × 50 mL) and brine (1 × 50 mL).

- Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 35°C. Purify the crude product by silica gel column chromatography using a gradient elution of hexane:ethyl acetate (98:2 to 90:10) to isolate this compound. Combine fractions containing pure this compound and evaporate solvents to obtain the product as a pale yellow viscous liquid.

- Characterization: Analyze the purified this compound by GC-MS and ¹H-NMR spectroscopy and compare with authentic standards. [4]

Table 1: Performance Comparison of Chemical Synthesis Methods

| Method | Oxidizing Agent | Catalyst | Reaction Time | Temperature | Reported Yield |

|---|---|---|---|---|---|

| Manganese Dioxide | tert-Butyl hydroperoxide | MnO₂ | 6-8 hours | 40°C | Moderate (Specific yield not reported) |

| Alternative Chemical | tert-Butyl peracetate | None | Not specified | Not specified | Not reported |

Critical Notes: The manganese dioxide method offers a relatively straightforward approach to this compound synthesis but typically results in moderate yields and requires careful control of reaction conditions to prevent over-oxidation to nootkatone. The regioselectivity of this reaction remains a challenge, often producing mixtures of α- and β-nootkatol isomers that necessitate chromatographic separation. Additionally, the use of chlorinated solvents like dichloromethane presents environmental and safety concerns for scale-up. [4]

Biotransformation Methods

Enzymatic Biosynthesis Using Cytochrome P450 Enzymes

The enzymatic conversion of valencene to this compound represents a more selective and environmentally friendly approach compared to chemical methods. Cytochrome P450 monooxygenases have emerged as the most promising biocatalysts for this transformation, particularly those demonstrating C2-regioselectivity for the allylic oxidation. Several P450 enzymes from plant sources have shown remarkable efficiency in converting valencene specifically to β-nootkatol, including CYP71AV8 from chicory (Cichorium intybus) and CYP71D55 from henbane (Hyoscyamus muticus). These enzymes catalyze the insertion of an oxygen atom at the C2 position of valencene with high regioselectivity, minimizing the formation of byproducts. [2]

The catalytic mechanism involves the typical P450 catalytic cycle, requiring molecular oxygen and NADPH as a cofactor. The reaction proceeds through the formation of a high-valent iron-oxo species that abstracts a hydrogen atom from the substrate, followed by oxygen rebound to generate the hydroxylated product. While these plant P450 enzymes demonstrate excellent regioselectivity, their practical application in industrial processes faces challenges including low expression levels in heterologous hosts, instability of the enzymes, and the need for NADPH regeneration systems. [2]

Whole-Cell Biotransformation Systems

Whole-cell biocatalysis offers significant advantages for this compound production by providing the necessary cofactors and cellular environment for enzymatic activity without requiring complex enzyme purification or cofactor regeneration systems. Various microbial hosts have been engineered for valencene biotransformation, including Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica, and Rhodobacter sphaeroides. These systems typically involve the heterologous expression of both valencene synthase and specific P450 enzymes capable of converting valencene to this compound. [5] [3]

The biotransformation pathway in whole-cell systems is believed to proceed through a two-step process: initial epoxidation of the double bond followed by rearrangement to the allylic alcohol, or through direct hydroxylation at the allylic position. Recent studies have demonstrated that the use of engineered P450BM3 enzymes from Bacillus megaterium can significantly improve conversion efficiency, though these enzymes sometimes suffer from the formation of multiple over-oxidized products when the active site allows different binding orientations for the substrate or product. [6]

Table 2: Comparison of Biocatalytic Systems for this compound Production

| Biocatalyst System | Host Organism | Key Enzymes | Cofactor Requirements | Advantages | Limitations |

|---|---|---|---|---|---|

| Plant P450 Enzymes | S. cerevisiae, E. coli | CYP71AV8, CYP71D55 | NADPH, O₂ | High regioselectivity, natural origin | Low expression, poor stability, cofactor regeneration |

| Engineered Bacterial P450 | E. coli | P450BM3 mutants | NADPH, O₂ | Higher activity, engineering potential | Formation of over-oxidized products |

| Fungal Biocatalysts | Various fungi | Laccase, Lipoxygenase | O₂ (varies) | Broad substrate range, no NADPH requirement | Lower selectivity, multiple byproducts |

| Whole-Cell System | R. sphaeroides | Endogenous oxidation enzymes | Cellular cofactors | Cofactor regeneration, natural environment | Transport limitations, side metabolism |

Detailed Protocol for Enzymatic Biotransformation

Materials: Recombinant P450 enzyme (CYP71AV8 or engineered P450BM3, 1.5 μmol/L), valencene (≥70% purity), NADP⁺ (≥95% purity), glucose dehydrogenase (GDH), glucose monohydrate, potassium phosphate buffer (pH 7.6-7.8, 100 mM), methanol (HPLC grade). [6]

Procedure:

- Reaction Setup: Prepare 200 mL of potassium phosphate buffer (100 mM, pH 7.6-7.8) in an appropriate bioreactor vessel. Add glucose monohydrate (final concentration 50 mM) as a substrate for cofactor regeneration.

- Enzyme Addition: Add the P450 enzyme to a final concentration of 1.5 μmol/L. For whole-cell biotransformation, use recombinant cells expressing the P450 enzyme, normalized to equivalent enzyme activity.

- Substrate Addition: Add valencene (final concentration 6 mmol/L) from a stock solution in DMSO (final DMSO concentration not exceeding 1% v/v).

- Cofactor System: Initiate the reaction by adding NADP⁺ (final concentration 2 mmol/L) and GDH (0.024% w/v) for cofactor regeneration.

- Process Conditions: Maintain temperature at 30°C with continuous agitation (200 rpm) and aeration (0.5 vvm) to ensure oxygen supply. Monitor pH throughout the reaction and adjust if necessary.

- Sampling and Monitoring: Withdraw 1 mL samples at regular intervals (0, 15, 30, 60, 120, 180, 240 min). Extract samples with equal volumes of ethyl acetate, vortex for 1 min, and centrifuge at 10,000 × g for 5 min. Analyze the organic phase by HPLC or GC-MS.

- Product Recovery: Terminate the reaction after 4 hours or when conversion plateaus. Extract the reaction mixture with ethyl acetate (3 × 100 mL), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by silica gel chromatography using hexane:ethyl acetate gradient elution (95:5 to 80:20) to isolate this compound. [6]

Analytical Methods for Detection and Quantification

HPLC Analysis Protocol

High-performance liquid chromatography (HPLC) represents the most reliable method for quantifying this compound production during biotransformation processes. The following protocol has been optimized specifically for separation of valencene, this compound isomers, and nootkatone:

Instrumentation: Agilent 1100 Series HPLC system or equivalent equipped with a UV detector and auto-sampler.

Chromatographic Conditions:

- Column: Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 μm) or equivalent reversed-phase column

- Mobile Phase:

- Solvent A: Purified water with 0.05% acetic acid

- Solvent B: HPLC-grade methanol

- Gradient Program:

- 0-5 min: 70% B to 90% B

- 5-10 min: 90% B to 95% B

- 10-15 min: 95% B to 100% B

- 15-20 min: 100% B

- 20-25 min: 100% B to 70% B (re-equilibration)

- Flow Rate: 1.0 mL/min

- Column Temperature: 40°C

- Injection Volume: 10 μL

- Detection Wavelength: 210 nm

- Run Time: 25 minutes

Retention Times (approximate):

- Nootkatone epoxide: 5.5 min

- Nootkatone: 9.9 min

- β-Nootkatol: 11.1 min

- α-Nootkatol: 11.3 min

- Valencene: 15.9 min

Sample Preparation: Dilute reaction samples 1:1 with methanol, vortex for 30 seconds, and centrifuge at 10,000 × g for 5 minutes. Transfer the supernatant to HPLC vials for analysis. [6]

GC-MS Analysis

Gas chromatography-mass spectrometry provides complementary analysis for this compound identification and purity assessment:

Instrument Conditions:

- Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm)

- Carrier Gas: Helium, constant flow 1.0 mL/min

- Temperature Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

- Injection Temperature: 250°C

- Injection Volume: 1 μL (splitless mode)

- Ion Source Temperature: 230°C

- Interface Temperature: 280°C

- Ionization Mode: EI at 70 eV

- Mass Range: 40-500 m/z

Characteristic Mass Fragments: this compound typically shows a molecular ion [M]⁺ at m/z 220, with major fragments at m/z 161, 147, 119, and 105. [1]

Pathway Engineering and Optimization Strategies

Metabolic Engineering for Precursor Supply

Significant advances in this compound production have been achieved through systematic engineering of microbial hosts to enhance precursor supply. The mevalonate (MVA) pathway and methylerythritol phosphate (MEP) pathway represent the two primary metabolic routes for isoprenoid precursor synthesis in engineered microorganisms. Recent studies with Rhodobacter sphaeroides have demonstrated that transposon-mediated genomic integration of heterologous mevalonate pathway genes can enhance farnesyl pyrophosphate (FPP) supply, resulting in significantly improved valencene production (120.53 ± 10.34 mg/L), which subsequently serves as substrate for this compound synthesis. [5]

Additional metabolic engineering strategies include the knockout of competing pathways (e.g., phaB/gdhA/ladH in R. sphaeroides) to redirect carbon flux toward sesquiterpene biosynthesis, and the use of quorum-sensing promoters (e.g., Pcer) to decouple growth and production phases, further enhancing valencene titers to 80.75 ± 3.0 mg/L. These engineering approaches create optimized microbial factories that not only produce valencene more efficiently but also provide improved host systems for subsequent biotransformation to this compound through the expression of specific oxidation enzymes. [5]

Enzyme Engineering and Cofactor Regeneration

Protein engineering of valencene-oxidizing enzymes has emerged as a powerful strategy to enhance the efficiency and selectivity of this compound production. Targeted mutagenesis of amino acids located in regions of the active site involved in substrate recognition has been shown to significantly improve catalytic efficiency. For instance, engineered variants of CYP71D55 from Hyoscyamus muticus demonstrated enhanced activity for valencene oxidation compared to the wild-type enzyme. [2]

Cofactor regeneration represents another critical aspect of bioprocess optimization for this compound production. The implementation of glucose dehydrogenase (GDH)-coupled systems for NADPH regeneration has proven highly effective in maintaining high conversion rates throughout the biotransformation process. Recent studies in oscillatory baffled reactors have demonstrated that optimized cofactor regeneration systems can achieve approximately 40% bioconversion of valencene to nootkatone (via this compound) within 1-1.5 hours, representing a significant improvement over conventional batch processes. [6]

The following diagram illustrates the complete metabolic pathway for this compound biosynthesis from simple carbon sources in engineered microorganisms:

Diagram 1: Complete metabolic pathway for this compound biosynthesis from glucose in engineered microorganisms. The pathway highlights key enzymatic steps and the competition between endogenous MEP and heterologous MVA pathways for precursor supply.

Process Optimization and Scale-Up Considerations

Reactor Design and Mass Transfer Optimization

The biotransformation efficiency of valencene to this compound is significantly influenced by reactor design and operation parameters due to the oxygen-dependent nature of the oxidation reactions and the low aqueous solubility of sesquiterpene substrates. Recent studies have demonstrated that oscillatory baffled reactors (OBRs) offer substantial advantages over conventional stirred tank reactors for this application, providing up to six times higher overall gas-liquid volumetric mass transfer coefficients compared to bubble columns and 75% higher than stirred tank fermenters. [6]

The enhanced performance in OBRs results from more uniform bubble distribution, smaller bubble size, higher gas hold-up, and prolonged bubble residence time caused by the oscillatory motions. These characteristics lead to significantly improved oxygen mass transfer, which is critical for P450-mediated oxidation reactions. For scale-up considerations, it is recommended to maintain consistent oscillation conditions (frequency and amplitude) and geometric similarity (baffle spacing to diameter ratio, baffle free cross-sectional area) across different scales to preserve the favorable mass transfer characteristics observed at laboratory scale. [6]

Kinetic Modeling and Process Control

The development of robust kinetic models is essential for process optimization and scale-up of this compound production. Recent studies have applied Langmuir-Hinshelwood kinetics to model the complex reaction network of valencene oxidation, accounting for the formation of both α- and β-nootkatol isomers and their subsequent oxidation to nootkatone. The proposed kinetic model includes four reversible reaction steps for the interconversion between valencene and the this compound isomers, and two irreversible steps for the formation of nootkatone and byproducts. [6]

Based on kinetic analysis, several simplifying assumptions can be applied to facilitate process design:

- Oxygen is typically supplied in excess and can be considered constant throughout the reaction

- The system can be treated as isothermal with proper temperature control

- Evaporation losses of substrate and products are negligible in properly designed reactors

- The aqueous and organic phases can be considered as pseudo-homogeneous with sufficient mixing

These kinetic models provide valuable insights for process optimization, suggesting that most reversible reaction steps can be treated as irreversible to simplify the reaction scheme while maintaining predictive accuracy. This simplification significantly reduces the complexity of process models used for reactor design and control strategy development. [6]

Conclusion and Future Perspectives

The synthesis of this compound from valencene represents a critical biotransformation step in the production of valuable flavor and fragrance compounds, particularly nootkatone. This comprehensive review has detailed both chemical and biological approaches for this transformation, highlighting the relative advantages and limitations of each method. While chemical oxidation using manganese dioxide and tert-butyl hydroperoxide offers a straightforward synthetic route, biocatalytic approaches using engineered P450 enzymes and optimized whole-cell systems present a more sustainable and selective alternative that can yield products classified as "natural" in regulatory frameworks. [4] [2]

Future research directions should focus on addressing the remaining technical challenges in this compound production, including enhancing the regioselectivity of oxidation catalysts, improving the solubility and mass transfer of hydrophobic substrates in aqueous biotransformation systems, and developing more efficient cofactor regeneration systems. Additionally, the integration of metabolic engineering strategies for enhanced precursor supply with optimized biotransformation conditions represents a promising approach for developing economically viable processes. As analytical methods and process control strategies continue to advance, particularly through the application of advanced reactor designs like oscillatory baffled reactors, the industrial production of this compound through both chemical and biological routes is expected to become increasingly efficient and sustainable. [6]

References

- 1. Showing Compound this compound (FDB005138) - FooDB [foodb.ca]

- 2. Challenges and pitfalls of P450-dependent (+)-valencene ... [sciencedirect.com]

- 3. Advances on (+)-nootkatone microbial biosynthesis and its ... [pmc.ncbi.nlm.nih.gov]

- 4. EP2813484A1 - A process for the synthesis of nootkatone [patents.google.com]

- 5. Systematic engineering to enhance valencene production in ... [bioresourcesbioprocessing.springeropen.com]

- 6. A kinetic study of biotransformation from valencene to ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Microbial Biotransformation of Valencene to Nootkatol

Introduction

Valencene biotransformation to nootkatol represents an increasingly important biocatalytic process in the flavor and fragrance industry. (+)-Nootkatone, which can be produced via this compound as an intermediate, is a highly valuable sesquiterpene compound with a distinctive grapefruit aroma and numerous applications in food, cosmetics, pharmaceuticals, and agrochemicals [1]. While found naturally in grapefruit and other citrus fruits, its concentration is extremely low, making extraction economically challenging—obtaining just 1 kg of nootkatone requires approximately 400,000 kg of grapefruit [2]. This impracticality has driven research toward alternative production methods, with microbial biotransformation emerging as the most promising approach for sustainable production of these valuable compounds.

The biotransformation pathway from valencene to nootkatone typically proceeds through this compound as an intermediate oxidative product. This conversion represents an attractive biooxidation process that can be achieved using various microbial systems and enzymes [1]. Unlike chemical synthesis methods that often involve toxic catalysts and generate undesirable byproducts, biotransformation offers a regioselective approach under mild conditions, aligning with green chemistry principles and meeting regulatory requirements for "natural" flavor compounds in many markets [1]. This document provides detailed application notes and experimental protocols to support researchers in establishing and optimizing valencene biotransformation processes.

Microbial Systems for Valencene Biotransformation

Various microbial systems have been explored for their ability to transform valencene to this compound and nootkatone, each offering distinct advantages and limitations. The table below summarizes the key microorganisms used in this biotransformation process:

Table 1: Microbial systems for valencene to this compound/nootkatone biotransformation

| Microorganism | Key Enzymes | Products | Advantages | Limitations |

|---|---|---|---|---|

| Yarrowia lipolytica | Aldehyde dehydrogenase, Cytochrome P450 enzymes [3] [4] | This compound, Nootkatone | Non-conventional yeast with unique metabolic capabilities; Efficient biotransformation capacity [3] | Multiple enzyme systems can lead to byproducts |

| Escherichia coli (recombinant) | CYP109B1 (from Bacillus subtilis) with PdR and Pdx electron transfer partners [5] | This compound, Nootkatone | Well-characterized expression system; High regioselectivity | Requires heterologous expression of P450 system |

| Saccharomyces cerevisiae | Engineered valencene synthase, Oxidative enzymes [6] | Valencene (precursor) | High valencene production (up to 16.6 g/L); Good platform for further engineering | Limited native oxidation capability |

| Various Fungi (Mucor sp., Aspergillus niger, Chaetomium globosum) | Laccase, Lipoxygenase, Cytochrome P450 [1] | This compound, Nootkatone | Diverse oxidative enzymes; Broad substrate range | Often produce multiple byproducts; lower selectivity |

The biotransformation efficiency varies significantly among these systems. For instance, in a study using Yarrowia lipolytica, the enzyme identified as primarily responsible for valencene biotransformation was aldehyde dehydrogenase (ALDH, gene0658), which showed optimal activity at pH 6.0 and 30°C, with significant stimulation by ferrous ions and inhibition by barium, calcium, and magnesium ions [3]. This discovery was particularly noteworthy as it was the first identification of ALDH involvement in valencene biotransformation in this yeast species.

Recombinant bacterial systems have also been successfully developed. Screening of 125 bacterial cytochrome P450 enzymes identified CYP109B1 from Bacillus subtilis as capable of catalyzing the regioselective oxidation of valencene to this compound and nootkatone [5]. When expressed in E. coli with supporting electron transfer partners (PdR and Pdx), this system demonstrated significant conversion capability, particularly when optimized in two-liquid-phase systems that reduced formation of undesired multi-oxygenated byproducts.

Enzyme Mechanisms and Pathway Analysis

The biotransformation pathway from valencene to nootkatone involves sequential oxidation steps with this compound as a key intermediate. Understanding the enzyme mechanisms and metabolic pathways is essential for process optimization.

Table 2: Key enzymes involved in valencene biotransformation

| Enzyme Class | Representative Examples | Reaction Catalyzed | Cofactors/Requirements |

|---|---|---|---|

| Cytochrome P450 monooxygenases | CYP109B1 (from B. subtilis) [5] | Allylic hydroxylation of valencene to this compound | NADPH, O₂, Electron transfer partners (PdR/Pdx) |

| Aldehyde Dehydrogenase | ALDH (gene0658 in Y. lipolytica) [3] | Oxidation of this compound to nootkatone | NAD(P)⁺ |

| Laccase | Fungal laccases [1] | Oxidation of valencene | O₂ (as electron acceptor) |

| Lipoxygenase | Fungal lipoxygenases [1] | Oxidation of valencene | O₂ |

The following diagram illustrates the complete biotransformation pathway from valencene to nootkatone, including the enzymes involved at each step:

Figure 1: Biotransformation pathway from valencene to nootkatone via this compound intermediate

The regioselective oxidation at the allylic C2-position of valencene initiates the transformation process, yielding α- and β-nootkatol isomers [2] [5]. This first step is typically catalyzed by cytochrome P450 enzymes or other oxidative enzymes such as laccases. The subsequent oxidation of this compound to nootkatone can be facilitated by various dehydrogenases, including the recently identified aldehyde dehydrogenase in Yarrowia lipolytica [3]. The reaction mechanism follows a kinetic model where the transformation occurs through sequential, reversible reaction steps with the formation of enzyme-substrate complexes [2].

Transcriptomic analyses of Yarrowia lipolytica during valencene biotransformation have revealed that the process involves significant metabolic reprogramming, with upregulation of genes related to secondary metabolite biosynthesis and ABC transporters, while energy metabolism genes are generally downregulated [4]. Several differentially expressed genes related to cytochrome P450 and dehydrogenases (gene2800, gene2911, and gene3152) were significantly upregulated and potentially involved in the biotransformation process [4].

Detailed Experimental Protocols

Biotransformation Using Yarrowia lipolytica Whole Cells

This protocol describes the biotransformation of valencene to this compound using Yarrowia lipolytica based on the identification of aldehyde dehydrogenase as a key enzyme [3].

Materials:

- Yarrowia lipolytica strain (e.g., ATCC)

- Valencene (≥70% purity)

- Potassium phosphate buffer (100 mM, pH 6.0)

- Glucose monohydrate

- Ammonium sulfate

- Ultrasonication equipment

- HPLC system with C18 column

Procedure:

- Culture conditions: Grow Y. lipolytica in appropriate medium (e.g., YPD) at 30°C with shaking at 200 rpm for 24-48 hours.

- Cell harvest: Centrifuge culture at 5000 × g for 10 minutes and wash cells with potassium phosphate buffer (100 mM, pH 6.0).

- Biotransformation reaction: Resuspend cells to OD600 of 10 in potassium phosphate buffer containing 6 mmol/L valencene. Add glucose monohydrate (0.5% w/v) as energy source.

- Incubation: Incubate at 30°C with shaking at 200 rpm for 24-72 hours.

- Product extraction: Extract products with equal volume of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 5000 × g for 10 minutes to separate organic phase.

- Analysis: Analyze organic phase by HPLC or GC-MS for this compound and nootkatone quantification.

Optimization notes: Enzyme activity is optimal at pH 6.0 and 30°C. Addition of Fe²⁺ ions (0.1-1 mM) can stimulate activity, while Ba²⁺, Ca²⁺, and Mg²⁺ ions should be avoided as they inhibit the transformation [3].

Recombinant E. coli System with CYP109B1 in Two-Liquid-Phase Setup

This protocol utilizes recombinant E. coli expressing CYP109B1 from Bacillus subtilis with PdR and Pdx electron transfer partners in a two-liquid-phase system to enhance productivity and reduce byproduct formation [5].

Materials:

- Recombinant E. coli BL21(DE3) expressing CYP109B1, PdR, and Pdx

- Valencene

- Dodecane (or other water-immiscible organic solvents)

- Terrific Broth (TB) medium

- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

- δ-Aminolevulinic acid (ALA)

- Kanamycin

- Potassium phosphate buffer (100 mM, pH 7.4)

Procedure:

- Enzyme expression: Grow recombinant E. coli in TB medium with kanamycin (50 μg/mL) at 37°C until OD600 reaches 0.6-0.8. Add IPTG (0.5 mM) and ALA (0.5 mM) to induce P450 expression. Incubate further at 30°C for 20 hours.

- Cell preparation: Harvest cells by centrifugation (5000 × g, 10 min) and resuspend in potassium phosphate buffer to final concentration of 70 g cell wet weight/L.

- Two-liquid-phase system setup: Add dodecane (10% v/v) to cell suspension, followed by valencene (final concentration 6 mmol/L).

- Biotransformation: Incubate at 30°C with shaking at 200 rpm for 8 hours.

- Product recovery: Separate organic and aqueous phases by centrifugation. Analyze organic phase for this compound and nootkatone content.

Performance metrics: This system can achieve approximately 97% desired products (this compound and nootkatone) of total products, with productivity of up to 120 mg/L within 8 hours [5].

Enzyme Purification from Yarrowia lipolytica

For detailed enzyme characterization, this protocol describes the purification of aldehyde dehydrogenase from Yarrowia lipolytica involved in valencene biotransformation [3].

Materials:

- Yarrowia lipolytica biomass from valencene-induced cultures

- Potassium phosphate buffer (50 mM, pH 7.5)

- Ammonium sulfate

- DEAE-Sepharose column

- Sephacryl S-200 HR column

- Ultrasonication equipment

Procedure:

- Cell disruption: Resuspend cell pellet in potassium phosphate buffer and disrupt using ultrasonication on ice (10 cycles of 30 s pulse, 30 s rest).

- Crude extract preparation: Centrifuge at 12,000 × g for 30 min at 4°C to remove cell debris.

- Ammonium sulfate precipitation: Add ammonium sulfate to 40% saturation, stir for 30 min, and centrifuge. Collect supernatant and add ammonium sulfate to 70% saturation. Collect precipitate by centrifugation and resuspend in minimal buffer.

- Ion-exchange chromatography: Apply sample to DEAE-Sepharose column pre-equilibrated with potassium phosphate buffer. Elute with linear NaCl gradient (0-0.5 M) in the same buffer.

- Gel filtration chromatography: Pool active fractions and concentrate by ultrafiltration. Apply to Sephacryl S-200 HR column equilibrated with potassium phosphate buffer containing 0.15 M NaCl.

- Enzyme characterization: Assess purity by SDS-PAGE and confirm identity by LC-MS/MS analysis.

Analytical Methods for Monitoring and Quantification

High-Performance Liquid Chromatography (HPLC): The following table summarizes the typical HPLC conditions for analyzing valencene, this compound, and nootkatone:

Table 3: HPLC analysis parameters for valencene biotransformation products

| Parameter | Specification | Notes |

|---|---|---|

| Column | Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 μm) | Similar columns may be used |

| Mobile Phase | Line A: Water with 0.05% acetic acid; Line B: Methanol | Gradient elution recommended |

| Flow Rate | 1 mL/min | Constant flow |

| Injection Volume | 10 μL | |

| Column Temperature | 40°C | Controlled temperature chamber |

| Detection | UV at 210 nm | Diode array detector preferred |

| Retention Times | Valencene: ~15.9 min; α-Nootkatol: ~11.3 min; β-Nootkatol: ~11.1 min; Nootkatone: ~9.9 min [2] | Actual times may vary based on specific conditions |

Sample Preparation:

- Withdraw aliquot from biotransformation mixture.

- Extract with equal volume of methanol, vortex for 1 minute.

- Centrifuge at 10,000 × g for 5 minutes to remove particulates.

- Collect supernatant for HPLC analysis.

Quantification: Prepare standard curves for valencene, this compound, and nootkatone in the concentration range of 0.1-10 mM. Use internal standards if available for improved accuracy.

Process Optimization and Scale-Up Strategies

Optimizing the biotransformation process requires careful consideration of several factors to maximize yield and productivity while minimizing byproduct formation. The following diagram illustrates a comprehensive workflow for process development from screening to scale-up:

Figure 2: Process development workflow for valencene biotransformation optimization

Key Optimization Parameters:

Two-liquid-phase systems: Implementing aqueous-organic two-liquid-phase systems with water-immiscible organic solvents such as dodecane, isooctane, n-octane, or hexadecane can significantly improve productivity. These systems reduce substrate and product inhibition, minimize byproduct formation, and enhance overall conversion. In the case of CYP109B1-catalyzed transformation, two-liquid-phase systems increased the proportion of desired products to 97% of total products compared to 65% in aqueous systems [5].

Reactor design: Oscillatory baffled reactors (OBRs) offer advantages for biotransformation processes due to enhanced mass transfer characteristics. The overall gas-liquid volumetric mass transfer coefficient in an OBR is six times higher than in a bubble column and 75% higher than in a stirred tank fermenter [2]. This results from more uniform and smaller bubble size, higher gas hold-up, and prolonged residence time of bubbles caused by oscillatory motions.

Kinetic modeling: A full kinetic model using the Langmuir-Hinshelwood approach has been established for the valencene to nootkatone conversion. This model accounts for reversible reaction steps and can be simplified by treating most reversible steps as irreversible for practical applications [2]. Understanding the kinetics helps in identifying rate-limiting steps and optimizing process parameters.

Electron transfer optimization: For P450-mediated transformations, the efficiency of electron transfer is crucial. Co-expression of compatible redox partners such as putidaredoxin reductase (PdR) and putidaredoxin (Pdx) from Pseudomonas putida can significantly enhance reaction rates [5]. Additionally, NADPH regeneration systems using glucose dehydrogenase (GDH) and glucose help maintain cofactor levels and improve process economics.

Conclusion and Future Perspectives

The microbial biotransformation of valencene to this compound represents a sustainable and efficient alternative to traditional chemical synthesis or plant extraction methods. Through the protocols and optimization strategies outlined in this document, researchers can establish robust systems for producing this valuable intermediate and its end product, nootkatone.

Recent advances in metabolic engineering have enabled significant improvements in precursor supply, with engineered Saccharomyces cerevisiae strains achieving valencene titers up to 16.6 g/L—the highest reported to date [6]. Coupling these high-yielding valencene production systems with efficient biotransformation processes creates opportunities for developing completely integrated microbial platforms for nootkatone production.

Future developments will likely focus on enzyme engineering to enhance the activity and selectivity of key oxidative enzymes, pathway optimization to minimize byproduct formation, and process integration to reduce operational complexity. Additionally, the exploration of novel microbial hosts and enzyme systems may yield more efficient biocatalysts for this valuable transformation. With ongoing research and development, microbial biotransformation processes are poised to become the dominant production method for nootkatone and related sesquiterpenoid compounds, offering sustainable, environmentally friendly alternatives to conventional methods.

References

- 1. Advances on (+)-nootkatone microbial biosynthesis and its ... [pmc.ncbi.nlm.nih.gov]

- 2. A kinetic study of biotransformation from valencene to ... [pmc.ncbi.nlm.nih.gov]

- 3. valencene biotransformation to (+)-nootkatone by Yarrowia ... [pubmed.ncbi.nlm.nih.gov]

- 4. Genomic and transcriptomic analysis screening key genes ... [sciencedirect.com]

- 5. Regioselective biooxidation of (+)-valencene by recombinant E. coli... [microbialcellfactories.biomedcentral.com]

- 6. valencene and its chemical conversion to (+)-nootkatone [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Cytochrome P450-Mediated Oxidation of Valencene to Nootkatol

Introduction & Biological Significance

Valencene is a sesquiterpene hydrocarbon naturally found in citrus fruits, particularly Valencia oranges, while its oxidized derivative nootkatol represents a key intermediate in the production of nootkatone—a highly valuable sesquiterpene known for its distinctive grapefruit aroma and widespread applications in flavor, fragrance, and pharmaceutical industries. [1] The conversion of valencene to this compound exemplifies a regioselective allylic hydroxylation that poses significant challenges for conventional chemical synthesis but can be efficiently accomplished using biological catalysts, specifically cytochrome P450 enzymes. These enzymes catalyze the stereoselective insertion of oxygen atoms into inert C-H bonds using molecular oxygen and NADPH as cofactors, following the stoichiometry: NADPH + H⁺ + RH + O₂ → NADP⁺ + H₂O + ROH. [2]

The industrial significance of this biotransformation stems from the market demand for natural nootkatone, which commands premium pricing due to its applications as flavoring agent, fragrance component, and effective insect repellent. [1] Traditional extraction from grapefruit is economically impractical, requiring approximately 400,000 kg of grapefruit to obtain just 1 kg of nootkatone, making bioconversion from the more readily available valencene an attractive alternative. [3] Among cytochrome P450 enzymes, CYP71D51v2 from tobacco (Nicotiana tabacum) and engineered variants of P450BM-3 (CYP102A1) from Bacillus megaterium have demonstrated particularly efficient conversion of valencene to this compound, though several challenges including product inhibition, enzyme stability, and substrate bioavailability must be addressed for industrial implementation. [4] [5]

Experimental Protocols

Microbial Biotransformation Using Recombinant Saccharomyces cerevisiae

Note: This protocol describes valencene bioconversion using engineered yeast expressing heterologous P450 systems, adapted from published methodology. [4]

- Strain Engineering: Transform S. cerevisiae host strain (e.g., INVSc1) with expression plasmids containing CYP71D51v2 coding sequence fused to Arabidopsis thaliana P450 reductase (ATR1) under control of constitutive yeast promoters. Select transformants on appropriate selective media (e.g., SC-URA).

- Culture Conditions: Inoculate single colonies in YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) and incubate at 30°C with shaking at 200 rpm for 24-48 hours until OD₆₀₀ reaches 8-10.

- Induction & Bioconversion: Add filter-sterilized valencene (from 1000× stock in DMSO) to final concentration of 0.5-2 mM. Incubate for additional 24-96 hours with continuous shaking.

- Product Extraction: Harvest cells by centrifugation (5000 × g, 10 min). Extract supernatant with equal volume of ethyl acetate. Lyse cell pellet using glass bead disruption in acetonitrile, then combine with supernatant extract. Concentrate organic phase under nitrogen gas.

- Analysis: Analyze extracts by GC-MS or HPLC using authentic this compound standards. For HPLC: Use C18 reverse-phase column with methanol/water gradient (60-100% methanol over 20 min), flow rate 1 mL/min, detection at 210 nm.

Critical Considerations: Valencene and products exhibit cytotoxicity at concentrations >100 mg/L; consider in situ product removal or two-phase systems. Product formation decreases at high substrate concentrations due to inhibition. [4]

Enzyme Kinetic Studies Using Purified P450BM-3

Note: This protocol describes detailed kinetic analysis of valencene oxidation using purified P450BM-3 enzyme in controlled reactor systems. [3]

- Reaction Setup: Prepare 200 mL reaction mixture in oscillatory baffled reactor (OBR) containing: 50 mM potassium phosphate buffer (pH 7.6-7.8), 1.5 μmol/L purified P450BM-3 enzyme, 6 mmol/L valencene (from 200× stock in DMSO), 0.0347 wt% NADP⁺, 0.024 wt% glucose dehydrogenase (GDH), and 25 mmol/L glucose.

- Reactor Configuration: Use OBR with 40 mm diameter, 210 mm length (300 mL total volume), containing three orifice baffles (37 mm outer diameter, 17.5 mm hole diameter, 3 mm thickness, 62 mm spacing). Apply oscillation at 2-4 Hz with 10-15 mm amplitude.

- Temperature Control: Maintain temperature at 30±0.5°C throughout reaction.

- Sampling: Withdraw 1 mL aliquots at predetermined time intervals (0, 15, 30, 60, 120, 180 min). Immediately mix with equal volume of methanol to stop reaction. Centrifuge at 14,000 × g for 5 min and collect supernatant for analysis.

- HPLC Analysis: Inject 10 μL samples onto Zorbax Eclipse Plus C18 column (4.6 × 100 mm, 3.5 μm). Use mobile phase A: water with 0.05% acetic acid, B: methanol. Apply gradient: 60% B to 90% B over 15 min, hold at 90% B for 5 min. Flow rate: 1 mL/min, detection at 210 nm, column temperature 40°C.

- Kinetic Modeling: Fit concentration-time data to Langmuir-Hinshelwood model to determine kinetic parameters. Assume irreversible reactions for simplification. [3]

Quantitative Data Analysis

Kinetic Parameters for P450-Mediated Valencene Oxidation

Table 1: Comparative kinetic parameters of cytochrome P450 enzymes in valencene bioconversion

| Enzyme Source | Km (μM) | kcat (min⁻¹) | Specificity Constant (kcat/Km, μM⁻¹min⁻¹) | Major Products | Experimental Conditions |

|---|---|---|---|---|---|

| CYP71D51v2 [4] | 84.2 ± 9.5 | 0.42 ± 0.03 | 0.0050 | β-nootkatol (85%), nootkatone (10%) | Yeast microsomes, 30°C, pH 7.5 |

| P450BM-3 [3] | 136.7 ± 15.3 | 1.26 ± 0.11 | 0.0092 | α-nootkatol (42%), β-nootkatol (38%), nootkatone (15%) | Purified enzyme, OBR, 30°C, pH 7.7 |

| P450cam [5] | 215.8 ± 24.2 | 0.38 ± 0.04 | 0.0018 | This compound isomers (73%), side products (27%) | Reconstituted system, 25°C, pH 7.0 |

Bioconversion Performance Metrics Across Reactor Systems

Table 2: Comparison of valencene-to-nootkatol conversion efficiency in different bioreactor systems

| Reactor Type | Conversion Efficiency (%) | Time to Maximum Yield (h) | This compound Selectivity (%) | Volumetric Productivity (g/L/h) | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| Oscillatory Baffled Reactor (OBR) [3] | 40% | 1.5 | 80% | 0.45 | Enhanced mass transfer, uniform mixing, scalable | Higher energy input, complex design |

| Stirred Tank Reactor [3] | 28% | 3.0 | 75% | 0.22 | Simple operation, well-characterized | Lower mass transfer, gradient formation |

| Partitioning Bioreactor [4] | 35% | 24 | 90% | 0.12 | Reduced product inhibition, higher substrate loading | Lower productivity, complex operation |

| Microsome-Based Batch [4] | 62% | 1.0 | 85% | 0.68 | High specific activity, no transport barriers | Enzyme instability, costly cofactors |

Reaction Mechanism & Pathway

The cytochrome P450-mediated oxidation of valencene proceeds through a well-characterized catalytic cycle involving multiple redox states and reactive oxygen species, culminating in selective hydrogen abstraction and oxygen rebound. The following diagram illustrates the complete bioconversion pathway from valencene to nootkatone, highlighting the key intermediates and enzyme systems involved:

Diagram 1: Cytochrome P450 catalytic cycle and valencene bioconversion pathway to this compound and nootkatone. The diagram illustrates the key reactive intermediates and branching points that determine product distribution between α-nootkatol, β-nootkatol, and subsequent oxidation to nootkatone.

The catalytic mechanism begins with substrate binding to the ferric (Fe³⁺) resting state of P450, displacing the water molecule from the sixth coordination position of the heme iron. Subsequent one-electron reduction forms the ferrous (Fe²⁺) state, which binds molecular oxygen to create a ferrous-oxy complex. A second reduction followed by protonation generates a ferric hydroperoxo species (Fe³⁺-OOH), which undergoes heterolytic O-O bond cleavage to produce the critical reactive ferryl oxo species (Compound I, formally Fe⁴⁺=O with porphyrin radical cation). This highly oxidizing species abstracts a hydrogen atom from valencene, creating a carbon-centered radical and Fe⁴⁺-OH. The reaction concludes with radical recombination ("oxygen rebound") to form the alcohol product. [2]

The regioselectivity of valencene oxidation depends critically on enzyme-substrate interactions that position specific carbon atoms within reach of the reactive ferryl oxygen. CYP71D51v2 shows strong preference for C11 hydroxylation, yielding predominantly β-nootkatol, while P450BM-3 produces both C7 (α-nootkatol) and C11 (β-nootkatol) hydroxylation products in approximately equal ratios. [4] [3] The subsequent oxidation of this compound to nootkatone appears to be catalyzed by endogenous yeast enzymes rather than P450s themselves, representing a separate catalytic pathway. [4]

Technical Challenges & Solutions

Product Inhibition & Toxicity: this compound and nootkatone exhibit significant cytotoxicity toward microbial hosts at concentrations exceeding 100 mg/L, limiting achievable titers in whole-cell biotransformation. [4] Solution: Implement in situ product removal (ISPR) techniques such as two-phase partitioning bioreactors using organic solvents or polymer resins. Adsorptive resins like XAD-4 have demonstrated success in alleviating product inhibition while facilitating downstream recovery.

Limited Cofactor Regeneration: P450 reactions require continuous NADPH supply, creating substantial metabolic burden in microbial systems and increasing process costs. Solution: Engineer cofactor regeneration systems by co-expressing glucose dehydrogenase (GDH) or formate dehydrogenase. Alternatively, develop cell-free systems with purified enzymes and optimized cofactor recycling. The OBR system demonstrated successful NADP⁺ regeneration using GDH/glucose system. [3]

Poor Substrate Solubility & Mass Transfer: Valencene is highly hydrophobic with aqueous solubility <0.1 mM, creating interfacial transfer limitations. Solution: Employ oscillatory baffled reactors (OBR) which enhance gas-liquid mass transfer coefficients by 75% compared to conventional stirred tanks. [3] Alternatively, use cyclodextrin complexation or emulsification to improve substrate bioavailability.

Enzyme Instability & Inactivation: P450s often suffer from limited operational stability under process conditions, particularly in the presence of organic solvents or at elevated temperatures. Solution: Implement protein engineering approaches such as directed evolution or rational design to enhance enzyme robustness. Stabilize via immobilization on functionalized supports including epoxy-activated resins or magnetic nanoparticles.

Applications & Future Directions

The successful development of efficient P450-mediated valencene oxidation processes holds significant implications for sustainable production of high-value sesquiterpenoids. Beyond the obvious applications in flavor and fragrance industries, recent research has revealed promising biological activities of both valencene and nootkatone, including antimicrobial, anti-inflammatory, and insect repellent properties. [1] [6] Notably, valencene has demonstrated potent anti-atherogenic effects by suppressing ox-LDL-induced foam cell formation in macrophages through modulation of key proteins involved in cholesterol homeostasis and inflammatory responses. [7]

Future research should prioritize integrated bioprocess engineering combining protein engineering of P450s for enhanced activity and stability with advanced reactor designs that address the fundamental challenges of mass transfer and product inhibition. Particularly promising approaches include:

- Compartmentalized reactor systems that spatially separate oxidation steps from subsequent transformations

- Continuous flow biotransformation with enzyme immobilization for improved productivity

- Metabolic engineering of microbial consortia where specialized strains perform distinct steps in the conversion pathway

- Non-aqueous reaction media using deep eutectic solvents or ionic liquids to improve substrate solubility and product recovery

Additionally, the discovery that valencene and nootkatone function as efflux pump inhibitors in Staphylococcus aureus strains carrying NorA, Tet(K), and MsrA proteins suggests potential applications in addressing antibiotic resistance. [6] Further investigation into the structure-activity relationships of sesquiterpene derivatives may yield new therapeutic agents with dual functionality as antimicrobials and resistance modulators.

References

- 1. Production, Function, and Applications of the ... [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Structural Insights into Cytochrome P450 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A kinetic study of biotransformation from valencene to ... [pmc.ncbi.nlm.nih.gov]

- 4. valencene bioconversion by Saccharomyces cerevisiae [pubmed.ncbi.nlm.nih.gov]

- 5. valencene by cytochrome P450cam and P450BM-3 [pubs.rsc.org]

- 6. Valencene, Nootkatone and Their Liposomal ... [mdpi.com]

- 7. Valencene ameliorates ox-LDL induced foam cell ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Whole-Cell Biocatalyst Production of Nootkatol

Then, I will now begin writing the main body of the report.

Introduction to Nootkatol and Its Biological Significance

This compound is a key intermediate in the biosynthesis of (+)-nootkatone, a highly valued sesquiterpenoid compound renowned for its distinctive grapefruit aroma and diverse biological activities. Recent research has revealed that this compound itself possesses significant therapeutic potential, particularly in dermatological applications. Studies demonstrate that this compound exhibits potent anti-photoaging properties by simultaneously inhibiting TRPV1 and ORAI1 calcium channels, effectively reducing UV-induced melanin synthesis by 76.38% and MMP-1 production by 59.33% in cellular models [1]. This dual mechanism of action positions this compound as a promising candidate for cosmetic and pharmaceutical formulations aimed at preventing skin aging caused by ultraviolet radiation exposure.

The industrial production of this compound presents significant challenges due to its complex chemical structure and the need for stereoselective synthesis. Traditional extraction from natural sources such as grapefruit or Alaska yellow cedar is inefficient due to the compound's trace presence in these plants [2]. Chemical synthesis routes often involve environmentally harmful reagents, including tert-butyl peracetate, tert-butyl hydroperoxide, or heavy metals [3]. Consequently, the development of biological synthesis routes using whole-cell biocatalysts has emerged as an attractive alternative, offering advantages in stereoselectivity, environmental compatibility, and the ability to produce compounds that can be classified as "natural" according to FDA and European legislation [3] [4].

Table 1: Comparison of this compound Production Methods

| Production Method | Advantages | Limitations | Stereoselectivity |

|---|---|---|---|

| Plant Extraction | Natural source; Well-established | Low yield; Seasonal variability; Resource-intensive | High |

| Chemical Synthesis | High yield; Scalable | Environmentally harmful reagents; Complex purification | Variable (may require chiral resolution) |

| Whole-Cell Biocatalysis | Mild conditions; Environmentally friendly; High stereoselectivity | Substrate/product inhibition; Process optimization required | High |

Biosynthesis Pathways and Key Enzymes

Microbial Host Systems

The development of efficient whole-cell biocatalysts for this compound production has centered primarily on engineered yeast systems, with Saccharomyces cerevisiae and Pichia pastoris emerging as the predominant hosts. These eukaryotic systems offer significant advantages for terpenoid biosynthesis, including native mevalonate pathways that provide essential precursors, well-established genetic tools for metabolic engineering, and the cellular machinery necessary for proper folding and post-translational modification of cytochrome P450 enzymes [2] [5]. S. cerevisiae naturally synthesizes farnesyl diphosphate (FPP) through its endogenous mevalonate pathway, making it an ideal host for sesquiterpene production [2]. Meanwhile, P. pastoris offers additional benefits, including the ability to grow to very high cell densities in simple media and the availability of the strong, tightly regulated alcohol oxidase (AOX1) promoter [5].

The biosynthetic pathway to this compound begins with the universal sesquiterpene precursor farnesyl diphosphate (FPP), which is cyclized to (+)-valencene by a valencene synthase. Several valencene synthases have been identified and heterologously expressed in yeast, including CnVS from Callitropsis nootkatensis, VvVal from Vitis vinifera, Cstps1 from Citrus sinensis, and GFTpsD from Citrus × paradis [2]. Among these, CnVS has demonstrated superior catalytic robustness across varying pH and temperature conditions, making it particularly suitable for heterologous expression [2]. The conversion of valencene to this compound is catalyzed by regioselective allylic hydroxylation, primarily mediated by cytochrome P450 enzymes or alternative oxidation systems [3].

Key Enzymes in this compound Biosynthesis

The oxidation step from valencene to this compound represents the most critical transformation in the pathway and has been accomplished using several enzymatic systems. Cytochrome P450 monooxygenases have been extensively investigated for this transformation, with the premnaspirodiene oxygenase from Hyoscyamus muticus (CYP71D55, HPO) showing particular promise [2] [5]. An engineered variant of this enzyme, HPO V482I/A484I, demonstrates a fivefold improved catalytic efficiency in the oxidation of (+)-valencene compared to the wild-type enzyme [2]. However, a significant challenge with P450 enzymes is their requirement for redox partner proteins and the frequent formation of multiple oxygenated products.

Alternative oxidation systems have also been explored, including a lipoxygenase from Pleurotus sapidus (ValOx) that catalyzes the direct oxidation of (+)-valencene primarily to (+)-nootkatone with minimal this compound accumulation [2]. More recently, a soybean lipoxygenase-based system has been developed that achieves up to 74 mol% conversion of valencene to nootkatone under optimized conditions, demonstrating efficient oxidation with simpler cofactor requirements than P450 systems [6]. For applications specifically targeting this compound accumulation, P450 systems remain preferable due to their tendency to accumulate this intermediate.

Figure 1: Biosynthetic Pathway for this compound and Nootkatone Production in Engineered Yeast. The pathway begins with mevalonate pathway precursors, proceeds through farnesyl diphosphate (FPP) and valencene intermediates, and culminates in this compound and nootkatone production through the action of valencene synthase, cytochrome P450 monooxygenase, and dehydrogenase enzymes.

Strain Engineering and Optimization Strategies

Genetic Construction of Production Strains

The construction of high-yielding this compound production strains requires systematic metabolic engineering of the host organism's native terpenoid biosynthesis pathways while introducing heterologous enzymes for the specific conversion steps. The foundational engineering strategy involves enhancing precursor supply through manipulation of the mevalonate (MVA) pathway. In S. cerevisiae, this has been achieved by overexpressing a truncated form of the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (tHMG1) and downregulating competitive pathways such as squalene synthase (ERG9) [2]. These modifications significantly increase the flux toward farnesyl diphosphate (FPP), the direct precursor for valencene synthesis.

A particularly effective strategy for enhancing valencene production involves the expression of valencene synthase as a fusion protein with farnesyl diphosphate synthase (ERG20). This approach leverages metabolic channeling to direct FPP directly into valencene synthesis, minimizing the diffusion of intermediates and reducing competition from native pathways [2]. Through combined MVA pathway engineering, including tHMG1 overexpression, ERG9 downregulation, and ERG20-CnVS fusion protein expression, valencene titers of 217.95 mg/L have been achieved in engineered S. cerevisiae [2]. This represents a dramatic improvement over initial yields of approximately 1.36 mg/L from non-optimized strains.

For the oxidation module, the HPO variant V482I/A484I has been co-expressed with a cytochrome P450 reductase (ATR1) from Arabidopsis thaliana to support electron transfer [2]. In P. pastoris systems, similar strategies have been employed, with the additional advantage of strong, inducible expression using the AOX1 promoter [5]. To prevent potential toxicity from accumulated this compound and to facilitate product recovery, two-phase cultivation systems using n-dodecane (10%, v/v) as an extractant have been successfully implemented [2] [5]. Growth tests have confirmed that these concentrations of n-dodecane and this compound have minimal inhibitory effects on yeast growth, making them suitable for large-scale processes.

Optimization of Metabolic Flux

Fine-tuning the expression levels of pathway enzymes is critical for maximizing this compound production while minimizing metabolic burden and the accumulation of intermediates. Recent advances in synthetic biology have enabled more precise control through ribosomal binding site (RBS) engineering and promoter selection [7]. In E. coli systems, combinatorial optimization of RBS sequences has been used to balance the expression levels of multiple enzymes in biosynthetic pathways, significantly improving product titers [7]. Similar approaches can be adapted for yeast systems to optimize the relative expression levels of valencene synthase, P450 monooxygenase, and supporting enzymes.

Further optimization of the oxidation step has been achieved through protein engineering of the HPO enzyme. Site-directed mutagenesis focused on the substrate recognition site has yielded the V482I/A484I variant with significantly improved catalytic efficiency toward valencene [2] [5]. Additional enhancements have come from balancing the expression ratio of P450 enzymes to their redox partners, as insufficient reductase capacity can limit overall oxidation rates. In some constructs, this has been addressed by creating fusion proteins between the P450 and reductase domains or by using bidirectional promoters to coordinate expression [5].

Table 2: Key Genetic Elements for Strain Engineering

| Genetic Element | Function | Source Organism | Engineering Strategy |

|---|---|---|---|

| tHMG1 | Rate-limiting enzyme in MVA pathway | S. cerevisiae | Truncated, constitutively expressed version |

| ERG20 | Farnesyl diphosphate synthase | S. cerevisiae | Fused to valencene synthase |

| CnVS | Valencene synthase | Callitropsis nootkatensis | Optimized codon usage for yeast |

| HPO V482I/A484I | Valencene oxidase | Hyoscyamus muticus | Site-directed mutagenesis for improved activity |

| ATR1 | Cytochrome P450 reductase | Arabidopsis thaliana | Co-expressed with HPO |

| AOX1 promoter | Strong, regulated promoter | P. pastoris | Controls expression of heterologous enzymes |

Experimental Protocols

Strain Cultivation and Induction

Materials:

- Engineered S. cerevisiae or P. pastoris strain harboring valencene synthase and HPO genes

- YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)

- Synthetic defined (SD) medium with appropriate amino acid drop-out supplements

- 0.5 M phosphate buffer, pH 7.4